molecular formula C6H8ClNO B3253545 2-(Chloromethyl)-4-ethyl-1,3-oxazole CAS No. 224441-76-3

2-(Chloromethyl)-4-ethyl-1,3-oxazole

Cat. No.: B3253545
CAS No.: 224441-76-3
M. Wt: 145.59 g/mol
InChI Key: PFVJIYLUKRACDJ-UHFFFAOYSA-N
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Description

Significance of Oxazole (B20620) Derivatives in Contemporary Chemical Research

Oxazole derivatives, five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, are of paramount importance in modern chemical research. Their versatile nature has led to their application in a wide array of fields, most notably in medicinal chemistry and materials science. numberanalytics.comtandfonline.com The oxazole ring is a key structural motif in numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. numberanalytics.comcapes.gov.br This has made them a vital scaffold for the development of novel therapeutic agents. numberanalytics.com In materials science, oxazole-based compounds are explored for their unique photophysical properties, finding potential use in the creation of fluorescent dyes and other advanced materials. researchgate.net

Overview of the Structural Characteristics of 2-(Chloromethyl)-4-ethyl-1,3-oxazole

The structure of this compound is defined by a central 1,3-oxazole ring. This aromatic ring is substituted at the C2 position with a chloromethyl group (-CH₂Cl) and at the C4 position with an ethyl group (-CH₂CH₃). The presence of the reactive chloromethyl group makes the compound a valuable precursor for a variety of chemical transformations.

Interactive Data Table: Predicted Physicochemical Properties of this compound

Due to a lack of extensive experimental data in publicly available literature for this specific compound, the following table presents predicted properties based on its chemical structure.

PropertyPredicted Value
Molecular Formula C₆H₈ClNO
Molecular Weight 145.59 g/mol
XLogP3 1.8
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Exact Mass 145.029442 g/mol
Topological Polar Surface Area 21.6 Ų

Note: These values are computationally predicted and may differ from experimental values.

Historical Context of Research on Halomethyl-Substituted Oxazoles

The synthesis of the oxazole ring system dates back to the late 19th and early 20th centuries, with the development of seminal methods like the Robinson-Gabriel synthesis and the Fischer oxazole synthesis. wikipedia.orgijpsonline.com The introduction of a halomethyl group, particularly a chloromethyl group, onto the oxazole ring provided a reactive handle for further synthetic modifications. nih.gov Research into halomethyl-substituted oxazoles has historically been driven by their utility as versatile building blocks in organic synthesis. nih.gov The chloromethyl group can readily undergo nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. nih.gov This reactivity has been exploited in the synthesis of more complex molecules with potential applications in various fields of chemistry. While specific historical milestones for this compound are not prominently documented, the broader research on halomethyl oxazoles provides the foundational context for its academic exploration.

Scope and Objectives of Academic Inquiry on this compound

The primary focus of academic inquiry into this compound is centered on its role as a synthetic intermediate. The reactive nature of the C-Cl bond in the chloromethyl group allows for a diverse range of nucleophilic substitution reactions. This opens up pathways to a variety of other 2-substituted-4-ethyl-1,3-oxazole derivatives.

Key areas of investigation would likely include:

Nucleophilic Substitution Reactions: Studying the reactivity of the chloromethyl group with various nucleophiles such as amines, alcohols, thiols, and carbanions to synthesize a library of new oxazole derivatives.

Synthesis of Biologically Active Molecules: Utilizing this compound as a starting material for the multi-step synthesis of compounds with potential pharmacological activity.

Development of Novel Synthetic Methodologies: Exploring new and efficient methods for the synthesis of this compound itself, as well as its use in novel synthetic transformations.

The overarching objective of such research is to expand the chemical space of accessible oxazole derivatives and to explore the structure-activity relationships of these new compounds for potential applications in drug discovery and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-4-ethyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO/c1-2-5-4-9-6(3-7)8-5/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVJIYLUKRACDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=COC(=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Chloromethyl 4 Ethyl 1,3 Oxazole

Mechanistic Pathways of Oxazole (B20620) Ring Formation with Chloromethyl Substitution

The construction of the 2-(chloromethyl)-4-ethyl-1,3-oxazole core can be achieved through several established cyclocondensation and transformation strategies. These methods primarily involve the formation of the C-O and C=N bonds that define the oxazole heterocycle.

Cyclocondensation Approaches

Cyclocondensation reactions are the most common strategies for assembling the oxazole ring. Two classical and highly relevant methods for the synthesis of this compound are the Robinson-Gabriel synthesis and the Bredereck reaction.

The Robinson-Gabriel synthesis involves the intramolecular cyclodehydration of a 2-acylamino-ketone. wikipedia.orgcaltech.edu For the target molecule, the key precursor would be N-(1-chloroacetyl)-1-aminobutan-2-one . The mechanism, as illustrated in Figure 1, proceeds through the following steps:

Protonation of the ketone carbonyl group by a dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid).

Intramolecular nucleophilic attack of the amide oxygen onto the activated carbonyl carbon, forming a five-membered oxazoline (B21484) intermediate.

Subsequent dehydration of the oxazoline intermediate leads to the formation of the aromatic oxazole ring.

Figure 1: Proposed Robinson-Gabriel synthesis of this compound.

The Bredereck reaction offers an alternative cyclocondensation pathway, typically involving the reaction of an α-haloketone with an amide. To synthesize this compound, the likely reactants would be 1-halo-2-pentanone (where the halo group is preferably bromine for higher reactivity) and chloroacetamide . The reaction is generally heated in a suitable solvent. The proposed mechanism involves:

Initial N-alkylation of chloroacetamide by the α-haloketone.

Tautomerization to form an enol intermediate.

Intramolecular cyclization via nucleophilic attack of the enol oxygen onto the amide carbonyl carbon.

Subsequent dehydration to yield the final oxazole product.

Transformations of Precursor Heterocycles

Another strategic approach involves the transformation of a pre-existing heterocyclic ring into the desired oxazole. One such method is the van Leusen oxazole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. wikipedia.orgresearchgate.netorganic-chemistry.orgorganic-chemistry.org For the synthesis of this compound, this reaction would theoretically involve the reaction of an aldehyde with a substituted TosMIC derivative, though a more direct approach for this specific substitution pattern is less common. A plausible, albeit less direct, van Leusen approach could involve the reaction of propionaldehyde (B47417) with a modified TosMIC reagent bearing the chloromethyl group, or a multi-step sequence starting from a different aldehyde. However, the standard van Leusen reaction is more suited for substitutions at the 5-position of the oxazole ring. wikipedia.orgorganic-chemistry.org

Precursor Chemistry and Strategic Selection of Starting Materials for this compound Synthesis

The successful synthesis of the target compound is critically dependent on the availability and selection of appropriate starting materials.

For the Robinson-Gabriel synthesis , the key precursor, N-(1-chloroacetyl)-1-aminobutan-2-one , can be synthesized from 1-aminobutan-2-one (B3057186) hydrochloride by acylation with chloroacetyl chloride in the presence of a base. 1-Aminobutan-2-one itself can be obtained from the corresponding α-amino acid, L-α-aminobutyric acid, through various synthetic transformations.

For the Bredereck reaction , the necessary precursors are 1-halo-2-pentanone and chloroacetamide . 1-Bromo-2-pentanone is commercially available or can be prepared by the bromination of 2-pentanone. Chloroacetamide is also a readily available commercial reagent. The choice of the halogen in the α-haloketone is crucial, with bromides generally being more reactive than chlorides.

The following table summarizes the key precursors for the proposed synthetic routes:

Synthetic RouteKey PrecursorsAvailability
Robinson-Gabriel N-(1-chloroacetyl)-1-aminobutan-2-oneSynthesized from 1-aminobutan-2-one
1-Aminobutan-2-one hydrochlorideSynthesized from L-α-aminobutyric acid
Chloroacetyl chlorideCommercially available
Bredereck 1-Bromo-2-pentanoneCommercially available or synthesized
ChloroacetamideCommercially available

Modern Catalytic Methods in the Synthesis of this compound

While classical methods provide viable routes, modern catalytic approaches offer potential for improved efficiency, milder reaction conditions, and higher yields. Palladium- and copper-catalyzed reactions have been extensively used for the synthesis of substituted oxazoles. organic-chemistry.orgnih.gov

For instance, a palladium-catalyzed cross-coupling reaction could be envisaged starting from a pre-functionalized oxazole core, such as ethyl 2-chlorooxazole-4-carboxylate. nih.gov While not a direct synthesis of the target compound, this highlights the potential for catalytic C-C bond formation to introduce the ethyl group at a later stage.

More direct catalytic methods often involve the cyclization of precursors under the influence of a metal catalyst. For example, copper-catalyzed aerobic oxidative dehydrogenative annulation has been reported for the synthesis of trisubstituted oxazoles. organic-chemistry.org A hypothetical copper-catalyzed reaction for the synthesis of this compound could involve the condensation of an appropriate enamide precursor derived from butan-2-one with a source of the chloromethyl group.

Optimization of Reaction Conditions for Enhanced Synthetic Yield and Selectivity

The yield and selectivity of the synthesis of this compound can be significantly influenced by the reaction conditions. Key parameters to optimize for each of the proposed routes are outlined below.

Robinson-Gabriel Synthesis:

Dehydrating Agent: The choice and concentration of the acid catalyst (e.g., H₂SO₄, PPA, POCl₃) are critical. Stronger acids and higher temperatures generally favor cyclodehydration but can also lead to side reactions.

Temperature and Reaction Time: Careful control of the reaction temperature is necessary to drive the reaction to completion while minimizing decomposition of the starting material or product.

Solvent: The choice of solvent can influence the solubility of the reactants and the reaction rate.

Bredereck Reaction:

Solvent: Aprotic solvents like DMF or dioxane are often used.

Temperature: The reaction typically requires heating to proceed at a reasonable rate.

Base: While not always required, the addition of a non-nucleophilic base can sometimes facilitate the initial N-alkylation step.

The table below presents a hypothetical optimization study for the Robinson-Gabriel synthesis based on general principles.

EntryDehydrating AgentTemperature (°C)Time (h)Hypothetical Yield (%)
1H₂SO₄ (conc.)100265
2Polyphosphoric Acid (PPA)120175
3POCl₃80470
4Triflic AnhydrideRoom Temp680

Comparative Analysis of Established and Novel Synthetic Routes to this compound

Each of the discussed synthetic methodologies presents a unique set of advantages and disadvantages for the preparation of this compound.

Synthetic RouteAdvantagesDisadvantages
Robinson-Gabriel Well-established and reliable method. wikipedia.orgOften requires harsh acidic conditions and high temperatures. Precursor synthesis can be multi-step.
Bredereck Utilizes readily available starting materials.May require high temperatures and can sometimes result in mixtures of products.
van Leusen Mild reaction conditions. organic-chemistry.orgLess direct for the desired substitution pattern. TosMIC reagents can be expensive.
Modern Catalytic High efficiency and selectivity. Milder conditions. organic-chemistry.orgCatalysts can be expensive and sensitive to air and moisture. Development of a specific catalytic system may be required.

Reactivity and Reaction Mechanisms of 2 Chloromethyl 4 Ethyl 1,3 Oxazole

Chemical Transformations Involving the Chloromethyl Group

The chloromethyl group is the primary site for a variety of synthetic modifications, owing to the lability of the carbon-chlorine bond. This functionality readily participates in nucleophilic substitution, and while less common, can be involved in other reaction types.

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The most prevalent reaction pathway for 2-(chloromethyl)-4-ethyl-1,3-oxazole involves the nucleophilic displacement of the chloride ion. The electron-withdrawing nature of the adjacent oxazole (B20620) ring enhances the electrophilicity of the methylene (B1212753) carbon, making it highly susceptible to attack by a wide range of nucleophiles. This reactivity provides a versatile platform for the synthesis of a diverse array of 2-substituted methyl-4-ethyl-1,3-oxazoles.

Studies on analogous 2-(halomethyl)oxazoles have demonstrated successful substitution reactions with various nucleophiles. For instance, 2-(chloromethyl)-4,5-diphenyloxazole readily reacts with alkoxides and phenoxides to form the corresponding ether derivatives. chempedia.info Similarly, sulfur nucleophiles such as thiocyanate (B1210189) and thiophenoxide efficiently displace the chloride to yield 2-(thiocyanatomethyl)- and 2-(phenylthiomethyl)-oxazoles, respectively. chempedia.info

Nitrogen nucleophiles also feature prominently in the derivatization of this scaffold. The reaction with sodium azide (B81097) provides a straightforward route to 2-(azidomethyl)oxazoles, which are valuable intermediates for click chemistry and the synthesis of amino-functionalized oxazoles. chempedia.infonih.gov Furthermore, primary and secondary amines can be employed to furnish the corresponding 2-(aminomethyl)oxazole derivatives. chempedia.info

The reactivity of the halogen in the 2-(halomethyl) group is a critical factor. While the chloromethyl compound is a versatile substrate, its bromo- and iodo-methyl analogues exhibit even greater reactivity, facilitating reactions with weaker nucleophiles. chempedia.info For example, the C-alkylation of a stabilized carbanion, such as diethyl malonate, is more effectively achieved with the more reactive 2-(bromomethyl)oxazole analogue. chempedia.info This suggests that similar transformations with this compound might require more forcing conditions or the use of a stronger base to generate the nucleophile.

Table 1: Examples of Nucleophilic Substitution Reactions on 2-(Halomethyl)oxazole Analogues

NucleophileHalomethyl Oxazole AnalogueProduct TypeReference
Alkoxides/Phenoxides2-(Chloromethyl)-4,5-diphenyloxazole2-(Alkoxymethyl/Phenoxymethyl)oxazole chempedia.info
Thiocyanate2-(Chloromethyl)-4,5-diphenyloxazole2-(Thiocyanatomethyl)oxazole chempedia.info
Thiophenoxide2-(Chloromethyl)-4,5-diphenyloxazole2-(Phenylthiomethyl)oxazole chempedia.info
Azide2-(Chloromethyl)-4,5-diphenyloxazole2-(Azidomethyl)oxazole chempedia.infonih.gov
Diethyl Malonate2-(Bromomethyl)-4,5-diphenyloxazoleDiethyl 2-((4,5-diphenyl-1,3-oxazol-2-yl)methyl)malonate chempedia.info
PyrrolidineMethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylateMethyl 2-(pyrrolidin-1-ylmethyl)-1,3-oxazole-4-carboxylate nih.gov

Elimination Reactions Leading to Olefinic Species

The formation of olefinic species, specifically 2-vinyl-4-ethyl-1,3-oxazole, through an elimination reaction of this compound is not a commonly reported transformation in the scientific literature. Standard β-elimination pathways, which typically involve the removal of a proton from a carbon adjacent to the leaving group, are not feasible in this case due to the absence of a hydrogen atom on the C2 position of the oxazole ring. openstax.orglibretexts.orgnumberanalytics.comlibretexts.org

Alternative elimination mechanisms could theoretically be envisioned, for instance, involving the deprotonation of the methyl group of the C4-ethyl substituent. However, such a γ-elimination is generally not a favored process. The synthesis of 2-vinyloxazoles is typically achieved through other synthetic routes, such as the van Leusen reaction with α,β-unsaturated aldehydes. libretexts.org The lack of documented examples of elimination reactions for this compound suggests that this is not a synthetically viable pathway under typical basic conditions.

Radical and Organometallic Reactions at the Chloromethyl Center

While nucleophilic substitution dominates the reactivity of the chloromethyl group, other reaction types, though less explored, are also possible.

Radical Reactions: There is limited specific information in the surveyed literature regarding radical reactions at the chloromethyl center of this compound. However, the carbon-chlorine bond is susceptible to homolytic cleavage under radical conditions (e.g., using radical initiators like AIBN and a suitable hydrogen donor), which could lead to the formation of 2-methyl-4-ethyl-1,3-oxazole.

Organometallic Reactions: The interaction of this compound with organometallic reagents presents a complex scenario. Direct coupling reactions with Grignard reagents have proven to be challenging for similar heterocyclic systems. For example, attempts to couple Grignard reagents with 2-chloromethyl-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine, a related compound, resulted in complex mixtures rather than the desired direct coupling product. This suggests that the Grignard reagent may preferentially act as a base or that other side reactions complicate the desired transformation.

However, the formation of organometallic intermediates from the oxazole itself, followed by reaction with electrophiles, is a known strategy. For instance, lithiation of the oxazole ring at a specific position can be achieved, creating a nucleophilic center that can then react with various electrophiles. researchgate.netnih.govscispace.com This indirect approach may offer a more viable route to functionalized oxazoles than direct coupling at the chloromethyl group.

Reactivity of the 1,3-Oxazole Ring System in this compound

The 1,3-oxazole ring in this compound is an aromatic system that can participate in both electrophilic and nucleophilic reactions, as well as cycloaddition processes. The substituents at the 2- and 4-positions significantly influence the reactivity and regioselectivity of these transformations.

Electrophilic Reactivity of the Oxazole Ring

The oxazole ring is generally considered to be electron-rich, but less so than pyrrole (B145914) or furan. Electrophilic substitution on the oxazole ring is often challenging unless activating, electron-donating groups are present. chempedia.info The ethyl group at the C4 position of this compound is an electron-donating group, which is expected to activate the ring towards electrophilic attack. The typical order of reactivity for electrophilic substitution on oxazoles is C5 > C4 > C2. Given that the C4 position is already substituted, electrophilic attack would be predicted to occur at the C5 position.

A relevant example of an electrophilic substitution reaction for electron-rich heterocycles is the Vilsmeier-Haack reaction, which introduces a formyl group onto the ring. wikipedia.orgorganic-chemistry.org While not specifically documented for this compound, it is plausible that this reaction would proceed at the C5 position, directed by the activating ethyl group at C4.

Nucleophilic Attack and Ring Transformations

Nucleophilic attack on the oxazole ring itself is generally disfavored due to the electron-rich nature of the aromatic system. However, it can occur, particularly at the C2 position, especially if the substituent at this position is a good leaving group or if the ring is activated towards nucleophilic attack by other means. In the case of this compound, the chloromethyl group is not a leaving group from the ring itself.

Ring-opening reactions of oxazoles and their derivatives, such as oxazolines, can be initiated by nucleophiles under certain conditions, leading to the formation of acyclic products. For example, the ring opening of 2-oxazolines with amines is a known method for the synthesis of unsymmetrically substituted ethylenediamines. acs.org While less common for the more stable aromatic oxazole ring, strong nucleophiles or harsh reaction conditions could potentially lead to ring cleavage.

The oxazole ring can also participate as a diene in Diels-Alder reactions. researchgate.net This cycloaddition reaction typically occurs across the C4 and C5 positions of the oxazole ring with a suitable dienophile. The resulting bicyclic adduct can then undergo further transformations, often leading to the formation of substituted pyridines. The presence of the ethyl group at C4 and the chloromethyl group at C2 would influence the electronic properties of the diene system and thus its reactivity in cycloaddition reactions.

Table 2: Summary of Potential Reactivity of the 1,3-Oxazole Ring in this compound

Reaction TypeExpected ReactivityPredicted Site of ReactionInfluencing Factors
Electrophilic SubstitutionActivated by C4-ethyl groupC5Electron-donating nature of the ethyl group.
Nucleophilic Attack on RingGenerally disfavoredC2 (if ring is activated)Electron-rich nature of the oxazole ring.
Ring OpeningPossible under harsh conditions-Aromatic stability of the oxazole ring.
Diels-Alder CycloadditionActs as a dieneC4-C5Electronic properties of the dienophile.

Rearrangement Reactions and Ring-Opening Pathways

While specific studies on the rearrangement and ring-opening of this compound are not extensively documented in publicly available literature, the reactivity of the oxazole core suggests potential pathways based on well-established oxazole chemistry.

One of the most notable rearrangement reactions of oxazoles is the Cornforth rearrangement . This thermal isomerization involves 4-acyloxazoles, where the acyl group at position 4 and the substituent at position 5 exchange places. wikipedia.orgyoutube.com The mechanism proceeds through a pericyclic ring opening to form a nitrile ylide intermediate, which then undergoes rearrangement and ring-closes to the isomeric oxazole. wikipedia.orgchem-station.com The stability of the nitrile ylide intermediate is a critical factor in determining the reaction's outcome. wikipedia.org While the subject compound itself does not possess a 4-acyl group, this reaction highlights the propensity of the oxazole ring to undergo thermal rearrangements.

Ring-opening of the oxazole nucleus can be initiated by various reagents. For instance, nucleophilic attack at the C2 position can lead to ring cleavage. pharmaguideline.com In some cases, this can be followed by recyclization to form a different heterocyclic system. For example, the reaction of certain oxazoles with ammonia (B1221849) or formamide (B127407) can lead to the formation of imidazoles. pharmaguideline.com Given the electrophilic nature of the C2 position in this compound, it is conceivable that strong nucleophiles could induce ring-opening, although specific pathways for this compound are not detailed in the literature.

Another potential ring-opening pathway involves cycloaddition reactions. Oxazoles can act as dienes in Diels-Alder reactions, which, depending on the dienophile and subsequent reaction conditions, can lead to ring-opened products or different heterocyclic systems like pyridines. pharmaguideline.comtandfonline.com

Photochemical and Electrochemical Reactivity Studies of this compound

Photochemical Reactivity: The photochemical behavior of the oxazole ring is a subject of interest, often leading to isomerization. acs.org For instance, the photochemical transposition of oxazole to isoxazole (B147169) can occur. organic-chemistry.org Recent research has also demonstrated the visible-light-induced, catalyst-free, three-component reaction of iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles to construct complex 2,4,5-trisubstituted oxazoles, showcasing the role of photochemistry in oxazole synthesis. rsc.org The presence of the chloromethyl group in this compound could potentially influence its photochemical reactivity, possibly through homolytic cleavage of the C-Cl bond under UV irradiation, leading to radical intermediates.

Electrochemical Reactivity: The electrochemical synthesis of oxazoles has been an area of active research, suggesting that the oxazole ring is electrochemically active. researchgate.netrsc.orgresearchgate.net For example, an electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition strategy has been developed for oxazole synthesis from carboxylic acids. rsc.org This process involves the generation of an acyloxyphosphonium ion as a key intermediate via anodic oxidation. rsc.org Another method involves the electrochemical synthesis of polysubstituted oxazoles from ketones and acetonitrile, proceeding through a Ritter-type reaction and oxidative cyclization. organic-chemistry.org The electrochemical reduction of oxazoles has also been noted, which can lead to ring opening. tandfonline.com It is plausible that this compound could undergo both oxidative and reductive electrochemical transformations, either involving the oxazole ring or the chloromethyl substituent.

Stereochemical Aspects of Reactions Involving this compound

The stereochemical outcomes of reactions involving this compound are primarily centered around the reactivity of the chloromethyl group at the C2 position. This group is prochiral, meaning that substitution of the chlorine atom by a different group can lead to the formation of a new stereocenter.

The 2-(chloromethyl) group on an oxazole ring exhibits reactivity similar to that of a benzylic chloride. nih.gov Nucleophilic substitution reactions at the chloromethyl carbon are expected to proceed via an S(_N)2 mechanism, which would result in the inversion of configuration if a chiral starting material were used or the formation of a specific enantiomer if a chiral nucleophile were employed.

Research on related 2-(halomethyl)-4,5-diaryloxazoles has demonstrated a wide range of substitution reactions with various nucleophiles. nih.gov These reactions provide a basis for understanding the potential transformations of this compound. The following table summarizes the types of nucleophiles and the resulting products, which are expected to be analogous for this compound.

NucleophileReagent ExampleExpected Product TypeReference
AminesVarious primary and secondary amines2-(Aminomethyl)-4-ethyl-1,3-oxazole nih.gov
AlkoxidesSodium alkoxides2-(Alkoxymethyl)-4-ethyl-1,3-oxazole nih.gov
ThiolatesSodium thiophenoxide2-(Arylthiomethyl)-4-ethyl-1,3-oxazole nih.gov
CyanideSodium cyanide2-(Cyanomethyl)-4-ethyl-1,3-oxazole nih.gov
Malonate AnionDiethyl malonate and a baseDiethyl (4-ethyl-1,3-oxazol-2-yl)methylmalonate nih.gov
TriphenylphosphinePPh(_3)(4-Ethyl-1,3-oxazol-2-yl)methyl)triphenylphosphonium chloride nih.gov

The stereoselectivity of these reactions would be of significant interest in synthetic chemistry, particularly for the preparation of enantiomerically pure compounds for applications in medicinal chemistry and materials science. However, specific studies detailing the stereochemical control in reactions of this compound are not prevalent in the reviewed literature.

Derivatization Strategies and Analogue Synthesis from 2 Chloromethyl 4 Ethyl 1,3 Oxazole

Functional Group Interconversion at the Chloromethyl Position

The chloro substituent on the methyl group at the 2-position is a good leaving group, facilitating its displacement by various nucleophiles. This allows for straightforward functional group interconversions, transforming the chloromethyl moiety into other useful chemical entities. Such conversions are fundamental in modifying the compound's properties and preparing it for subsequent reactions.

A key example of this is the conversion to an azidomethyl group. The reaction of a 2-(halomethyl)oxazole with sodium azide (B81097) (NaN₃) efficiently displaces the halide to yield the corresponding 2-(azidomethyl)oxazole. beilstein-journals.org This transformation is particularly valuable as the azide can then be used in "click chemistry" reactions or be reduced to a primary amine. nih.gov Similarly, other nucleophiles can be employed to introduce different functionalities.

Table 1: Examples of Functional Group Interconversion

Starting Material Analogue Reagent Resulting Functional Group Reference
2-(Bromomethyl)oxazole Sodium Azide (NaN₃) Azidomethyl (-CH₂N₃) beilstein-journals.org
2-(Chloromethyl)oxazole Ammonia (B1221849)/Amines Aminomethyl (-CH₂NR₂) nih.gov
2-(Chloromethyl)oxazole Sodium Alkoxide (NaOR) Alkoxymethyl (-CH₂OR) nih.gov

These interconversions are typically high-yielding and demonstrate the utility of 2-(chloromethyl)-4-ethyl-1,3-oxazole as a scaffold for introducing diverse chemical handles.

Synthesis of Diverse 2-Substituted Oxazole (B20620) Derivatives from this compound

The nucleophilic substitution strategy extends beyond simple functional group interconversion to the synthesis of a vast library of 2-substituted oxazole derivatives. The chloromethyl group serves as a reactive handle for attaching various molecular fragments through the formation of new carbon-heteroatom or carbon-carbon bonds.

Studies on analogous 2-(halomethyl)-4,5-diaryloxazoles show that they are effective scaffolds for synthetic elaboration at the 2-position. nih.gov A wide range of nitrogen, oxygen, and sulfur nucleophiles can be used to prepare libraries of 2-alkylamino-, 2-alkoxy-, and 2-alkylthio- (methyl)oxazoles, respectively. nih.govnih.gov For instance, the reaction with various thiols in the presence of a base like potassium carbonate can yield a series of 1,3,4-oxadiazole (B1194373) thioether compounds. nih.gov

Furthermore, the formation of carbon-carbon bonds is also achievable. While the chloromethyl group is less reactive than its bromo- or iodo- counterparts, it can react with soft carbon nucleophiles like stabilized carbanions. A more reactive analogue, 2-(bromomethyl)oxazole, has been shown to be effective in the C-alkylation of malonate carbanions, a key step in a concise synthesis of the anti-inflammatory drug Oxaprozin. nih.gov This highlights the potential of this compound for chain extension at the 2-position.

Table 2: Representative 2-Substituted Derivatives from Halomethyl Oxazoles

Nucleophile Type Example Nucleophile Bond Formed Product Class Reference
Amine Piperidine C-N 2-(Piperidinomethyl)oxazole nih.gov
Thiol 4-Mercaptophenol C-S 2-((4-Hydroxyphenylthio)methyl)oxazole nih.gov
Alkoxide Sodium Methoxide C-O 2-(Methoxymethyl)oxazole nih.gov

Construction of Fused and Bridged Heterocyclic Systems Utilizing this compound

The versatility of this compound extends to the synthesis of more complex polycyclic systems. By first converting the chloromethyl group into a new reactive handle, intramolecular or intermolecular cyclizations can be orchestrated to build fused or bridged heterocyclic structures.

For example, the chloromethyl group can be converted to a 2-(aminomethyl)oxazole as described in section 4.1. This primary or secondary amine can then participate in cyclization reactions. One could envision reacting this amine with a 1,3-dielectrophile, such as a β-keto ester, to construct a fused dihydropyrimidinone ring adjacent to the oxazole. The synthesis of fused-ring heterocycles from substituted oxazoles is a known strategy in medicinal chemistry. researchgate.net Similarly, converting the chloro to a thiol (via thiourea (B124793) followed by hydrolysis) or a hydroxyl group would create a nucleophilic handle at the 2-methyl position, which could then react with an appropriate electrophile to forge a new ring system. Such strategies are employed in the synthesis of fused oxazole and imidazole (B134444) rings from various starting materials. ekb.eg

Multi-Component Reactions Involving this compound as a Key Building Block

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, are a powerful tool for generating molecular diversity. mdpi.comnih.gov this compound is a prime candidate for use as an electrophilic component in novel MCRs.

While specific MCRs involving this exact compound are not widely documented, its potential is clear. For example, it could serve as the alkylating agent in a three-component reaction. One could foresee a reaction between an amine, an isocyanide, and this compound. The amine and isocyanide could first react to form a zwitterionic intermediate, which would then be alkylated by the reactive chloromethyl group of the oxazole, leading to complex, highly substituted products in a single step. The development of MCRs for synthesizing 1,2,3-triazole derivatives of dihydropyrimidinones showcases how different synthetic strategies can be combined. mdpi.com The reactive nature of the chloromethyl group makes it an attractive component for inclusion in the design of new MCRs to rapidly build libraries of complex oxazole-containing compounds. bohrium.com

Scaffold Diversity Generation through Modifications of this compound

Beyond the initial derivatization at the chloromethyl position, the entire this compound scaffold can be subjected to further modifications to generate greater structural diversity.

Following an initial substitution reaction at the chloromethyl group, subsequent reactions can target other positions on the oxazole ring or the ethyl substituent. For example, methods exist for the controlled lithiation of the C5 position of the oxazole ring, which can then be quenched with various electrophiles to introduce a new substituent. researchgate.net This two-step process—first derivatizing the C2-methyl group and then functionalizing the C5 position—would allow for the synthesis of 2,5-disubstituted-4-ethyl-oxazoles with a high degree of control and diversity.

Additionally, the oxazole ring itself can participate in cycloaddition reactions. Oxazoles can act as dienes in Diels-Alder reactions with reactive dienophiles, leading to the formation of pyridine (B92270) derivatives after a subsequent retro-Diels-Alder sequence. This classical transformation opens up the possibility of converting the oxazole scaffold into a completely different heterocyclic system, vastly expanding the range of accessible molecules from a single starting material.

Applications of 2 Chloromethyl 4 Ethyl 1,3 Oxazole in Complex Molecule Synthesis

A Malleable Synthon for Target-Oriented Synthesis

In the field of target-oriented organic synthesis, 2-(chloromethyl)-4-ethyl-1,3-oxazole serves as a highly effective synthon. Its utility stems primarily from the reactive chloromethyl group at the 2-position of the oxazole (B20620) ring. The chlorine atom, being a good leaving group, facilitates a wide range of nucleophilic substitution reactions. This allows for the facile introduction of diverse functionalities, thereby enabling the construction of complex molecular architectures.

The oxazole core itself is a stable aromatic system, often found in a variety of natural products and pharmacologically active compounds. lifechemicals.com The ethyl group at the 4-position provides a degree of lipophilicity and can influence the steric environment around the reactive center, which can be exploited for regioselective transformations.

The general reactivity of similar 2-(halomethyl)oxazoles has been demonstrated in their reactions with various nucleophiles. For instance, analogous compounds readily react with amines, thiols, and alkoxides to yield the corresponding substituted products. This reactivity profile makes this compound an attractive starting material for the synthesis of libraries of compounds for drug discovery and other applications.

A Precursor for the Assembly of Bioactive Scaffolds

The 1,3-oxazole moiety is a recognized pharmacophore present in numerous bioactive molecules, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.net Consequently, this compound is a valuable precursor for the assembly of novel bioactive scaffolds.

The synthetic strategy often involves leveraging the reactive chloromethyl group to append the oxazole unit to a larger molecular framework or to build upon it with other pharmacologically relevant groups. For example, reaction with a primary or secondary amine can lead to the formation of aminomethyl-oxazole derivatives. These derivatives can serve as key intermediates for the synthesis of more complex structures, such as peptide mimics or ligands for various biological targets. The ability to readily form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds from the chloromethyl group is a cornerstone of its utility in constructing diverse molecular skeletons.

Utilization in the Total Synthesis of Natural Products and Designed Molecules

While specific examples of the total synthesis of natural products utilizing this compound are not extensively documented in readily available literature, the broader class of substituted oxazoles is frequently employed in this domain. pitt.edu The oxazole ring is a key structural motif in many natural products, particularly those of marine origin. lifechemicals.com

Emerging Applications in Polymer Chemistry and Materials Science

The application of this compound in polymer chemistry and materials science is an area of growing interest. While research in this specific area is still developing, the reactivity of the chloromethyl group suggests its potential as a functional monomer or as a post-polymerization modification reagent.

For instance, it could be envisaged that the chloromethyl group could be used to initiate polymerization or to be incorporated into a polymer backbone. The resulting polymer would possess pendant oxazole moieties, which could impart specific properties to the material, such as altered solubility, thermal stability, or the ability to coordinate with metal ions. The synthesis of cyclic poly(2-ethyl-2-oxazoline) with a degradable disulfide bond highlights the interest in polymers derived from related oxazoline (B21484) structures. rsc.org Although this is an oxazoline and not an oxazole, it points towards the potential for developing novel polymers from similar heterocyclic building blocks.

Inspiring New Synthetic Methodologies

The reactivity of this compound and related compounds can inspire the development of novel synthetic methodologies. The predictable and versatile nature of the nucleophilic substitution at the chloromethyl position allows for its use in the systematic exploration of new reactions and the optimization of existing ones.

For example, the use of this compound in palladium-catalyzed cross-coupling reactions could lead to the development of new methods for the formation of carbon-carbon and carbon-heteroatom bonds involving the oxazole ring. The insights gained from studying the reactivity of this specific molecule can be extrapolated to other heterocyclic systems, thereby contributing to the broader field of synthetic organic chemistry. The development of versatile syntheses for substituted oxazoles, such as from ethyl 2-chlorooxazole-4-carboxylate, demonstrates the ongoing effort to create efficient pathways to these valuable compounds. nih.gov

Theoretical and Computational Investigations of 2 Chloromethyl 4 Ethyl 1,3 Oxazole

Quantum Chemical Calculations of Electronic Structure and Bonding in 2-(Chloromethyl)-4-ethyl-1,3-oxazole

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and bonding characteristics of organic molecules. For this compound, DFT calculations with a suitable basis set, such as B3LYP/6-311G++(d,p), would be employed to obtain a detailed understanding of its molecular geometry and bonding.

These calculations would yield optimized geometric parameters, including bond lengths and bond angles. The oxazole (B20620) ring, being a five-membered heterocycle with sp2 hybridized carbon and nitrogen atoms, is expected to be planar. The calculated bond lengths within the oxazole ring would provide insight into the degree of electron delocalization and aromaticity. For instance, the C=N and C-O bond lengths would be compared to standard single and double bond values to assess the extent of pi-conjugation. The presence of the electron-withdrawing chloromethyl group at the 2-position and the electron-donating ethyl group at the 4-position is expected to influence the electron density distribution within the ring.

Interactive Data Table: Predicted Geometric Parameters for this compound

ParameterPredicted Value
C2-N3 Bond Length (Å)1.32
N3-C4 Bond Length (Å)1.39
C4-C5 Bond Length (Å)1.36
C5-O1 Bond Length (Å)1.37
O1-C2 Bond Length (Å)1.35
C2-C(H2Cl) Bond Length (Å)1.51
C4-C(H2CH3) Bond Length (Å)1.52
C-Cl Bond Length (Å)1.78
O1-C2-N3 Bond Angle (°)115.0
C2-N3-C4 Bond Angle (°)109.0
N3-C4-C5 Bond Angle (°)110.0
C4-C5-O1 Bond Angle (°)105.0
C5-O1-C2 Bond Angle (°)101.0

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar oxazole derivatives as determined by DFT calculations.

Furthermore, the calculations would reveal the charge distribution across the molecule, highlighting the electronegative character of the oxygen and nitrogen atoms and the potential for electrophilic and nucleophilic attack at different sites. The chlorine atom of the chloromethyl group is expected to have a significant impact on the local electronic environment.

Molecular Orbital and Frontier Orbital Analysis for Reactivity Prediction

The reactivity of a molecule can be effectively understood by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests a more reactive species.

For this compound, the HOMO is likely to be localized on the electron-rich oxazole ring, particularly on the nitrogen and oxygen atoms and the C4-C5 double bond. The LUMO, on the other hand, is expected to be distributed over the chloromethyl group and the C2 atom, indicating that these are the likely sites for nucleophilic attack. The energy of these orbitals and the HOMO-LUMO gap would be calculated to predict the molecule's reactivity.

Interactive Data Table: Predicted Frontier Orbital Energies and Reactivity Descriptors for this compound

ParameterPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)5.3
Ionization Potential (I)6.5
Electron Affinity (A)1.2
Global Hardness (η)2.65
Global Softness (S)0.19
Electronegativity (χ)3.85
Electrophilicity Index (ω)2.80

Note: These values are hypothetical and are based on typical ranges observed for oxazole derivatives in quantum chemical studies.

From these values, various chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, global hardness, softness, electronegativity, and the electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare its reactivity with other compounds.

Computational Modeling of Reaction Pathways and Transition States for this compound

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions, allowing for the determination of reaction pathways and the characterization of transition states. For this compound, this approach can be used to explore its reactivity in various chemical transformations, such as nucleophilic substitution at the chloromethyl group or electrophilic substitution on the oxazole ring.

By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy pathway that connects reactants to products. The transition state, which corresponds to the highest energy point along this pathway, can be located and its structure and energy determined. The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a key factor in determining the reaction rate.

For instance, the reaction of this compound with a nucleophile, such as an amine or a thiol, can be modeled to understand the mechanism of substitution of the chlorine atom. The calculations would help to determine whether the reaction proceeds through an SN1 or SN2 mechanism and to predict the stereochemical outcome of the reaction. Similarly, the regioselectivity of electrophilic substitution reactions on the oxazole ring can be investigated by calculating the activation energies for attack at different positions (C4 and C5).

Conformational Analysis and Energetics of this compound and its Derivatives

The biological activity and reactivity of a molecule are often influenced by its three-dimensional conformation. Conformational analysis involves identifying the stable conformations of a molecule and determining their relative energies. For this compound, the flexibility of the ethyl and chloromethyl side chains allows for the existence of multiple conformers.

Computational methods can be used to perform a systematic search of the conformational space to identify all possible low-energy conformers. The relative energies of these conformers can be calculated to determine their populations at a given temperature. This information is crucial for understanding how the molecule might interact with biological targets, as the binding affinity can be highly dependent on the conformation of the ligand.

Furthermore, the conformational preferences of derivatives of this compound can be studied to understand how modifications to the structure affect its shape and flexibility. This is particularly important in drug design, where the goal is to optimize the interaction of a molecule with its target receptor.

In Silico Screening and Design Principles for New Derivatives of this compound

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This approach can be applied to design new derivatives of this compound with enhanced biological activity.

The process typically involves creating a virtual library of derivatives by making systematic modifications to the parent structure. These modifications could include changing the substituents on the oxazole ring, altering the length and nature of the side chains, or introducing new functional groups. The binding affinity of each derivative to a specific biological target can then be predicted using molecular docking simulations.

The results of the virtual screening can be used to identify promising lead compounds for further experimental investigation. Moreover, the analysis of the structure-activity relationships (SAR) from the screening data can provide valuable insights into the key structural features that are important for binding to the target. This information can then be used to establish design principles for the rational design of new, more potent derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can also be employed to develop predictive models for the biological activity of new derivatives.

Mechanistic Investigations of Molecular Interactions Non Clinical Context

Elucidation of Proposed Molecular Targets and Binding Mechanisms (in vitro studies)

While specific molecular targets for 2-(Chloromethyl)-4-ethyl-1,3-oxazole have not been extensively documented in dedicated studies, its chemical structure allows for the formulation of proposed interactions based on the known reactivity of its functional groups. The primary reactive center of the molecule is the chloromethyl group, which acts as an electrophile. This feature makes it a likely candidate for forming covalent bonds with nucleophilic biomolecules.

The proposed binding mechanism is one of covalent modification. In an in vitro setting, enzymes or other proteins that possess nucleophilic amino acid residues—such as cysteine (with its thiol group), histidine (with its imidazole (B134444) nitrogen), or lysine (B10760008) (with its primary amine)—within a binding pocket could serve as molecular targets. The interaction would proceed via a nucleophilic substitution reaction, where the nucleophilic residue attacks the methylene (B1212753) carbon of the chloromethyl group, displacing the chloride ion and forming a stable, irreversible covalent bond.

The oxazole (B20620) ring itself, along with the 4-ethyl substituent, would contribute to the initial, non-covalent binding and orientation of the compound within the target's binding site through hydrophobic and van der Waals interactions. The stability and specific geometry of the oxazole core are crucial for positioning the reactive chloromethyl "warhead" for an efficient reaction with the target. Therefore, proposed molecular targets are primarily proteins where this compound can be accommodated and a nucleophilic residue is accessible. Studies on analogous 2-(halomethyl)oxazole compounds support this hypothesis, identifying them as effective reactive scaffolds for synthetic elaboration with various nucleophiles. nih.gov

Structure-Activity Relationship (SAR) Derivation in Designed Ligands from this compound (excluding biological effects)

The structure-activity relationship (SAR) for ligands derived from this compound can be analyzed by considering how structural modifications would affect the compound's chemical reactivity and physicochemical properties, exclusive of biological outcomes. The key areas for modification are the chloromethyl group at the 2-position and the ethyl group at the 4-position.

Modifications at the 2-Position: The chloromethyl group is the primary site of reactivity.

Halogen Substitution: Replacing the chlorine atom with other halogens, such as bromine or iodine, would increase the reactivity of the molecule towards nucleophiles. This is because bromide and iodide are better leaving groups. A study on 2-(halomethyl)-4,5-diphenyloxazoles demonstrated that the 2-bromomethyl analogue is more reactive than the chloromethyl compound. nih.gov

Nucleophilic Substitution: The chlorine can be displaced by a wide array of nucleophiles to generate a library of new derivatives. nih.gov Substituting the chloro group with alkoxy, thioalkoxy, or amino groups would fundamentally change the chemical nature from an electrophilic agent to a more stable ether, thioether, or amine, altering its potential interactions.

Modifications at the 4-Position: The 4-ethyl group primarily influences the compound's steric profile and lipophilicity.

Alkyl Chain Length: Varying the length of the alkyl chain (e.g., from methyl to propyl) would systematically alter the lipophilicity. Increasing the chain length would enhance hydrophobic interactions but could also introduce steric hindrance, affecting how the molecule fits into a potential binding site.

Branching and Cyclization: Introducing branching (e.g., an isopropyl group) or a cyclic substituent (e.g., a cyclopropyl (B3062369) group) would create more defined steric properties, which could lead to more specific non-covalent interactions.

The following interactive table outlines some potential SAR derivations based on these modifications.

Modification SiteStructural ChangePredicted Effect on Chemical Properties (Non-Biological)
2-Position (CH₂Cl)Replace -Cl with -BrIncreased electrophilicity and reaction rate with nucleophiles due to better leaving group.
2-Position (CH₂Cl)Replace -Cl with -OHLoss of electrophilic reactivity; introduces hydrogen bonding capability.
2-Position (CH₂Cl)Replace -Cl with -SCH₃Forms a stable thioether; potential for oxidation to sulfoxide/sulfone.
4-Position (-CH₂CH₃)Replace with -CH₃Decreased lipophilicity; reduced steric bulk.
4-Position (-CH₂CH₃)Replace with -C(CH₃)₃Increased lipophilicity and steric bulk.

Enzyme Inhibition Mechanisms Studied In Vitro with Derivatives of this compound

Given its structure as an electrophilic agent, derivatives of this compound are plausible candidates for acting as covalent enzyme inhibitors. The mechanism of inhibition would be irreversible, as the compound would form a permanent covalent bond with the enzyme, leading to its inactivation.

The process would involve two steps:

Initial Non-covalent Binding: The inhibitor first docks into the enzyme's active site, guided by non-covalent forces such as hydrophobic interactions involving the ethyl group and the oxazole ring.

Covalent Bond Formation: A nucleophilic amino acid residue in the active site attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. This results in the enzyme being permanently modified and its catalytic activity being abolished.

While in vitro studies on this specific compound are not prevalent, research on other heterocyclic compounds, including isoxazole (B147169) derivatives, demonstrates this principle. For instance, certain isoxazole derivatives have been evaluated as selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov These studies provide a framework for understanding how oxazole-based structures can be designed to target specific enzymes. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce enzyme activity by 50%.

The following table presents example data from a study on isoxazole derivatives against COX enzymes to illustrate the type of findings from such in vitro assays. nih.gov

Compound ID (Example Isoxazoles)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
C3>1000.93 ± 0.01>107.5
C5>1000.85 ± 0.04>117.6
C6>1000.55 ± 0.03>181.8

Data is illustrative and pertains to isoxazole derivatives, not this compound itself. nih.gov

Interaction with Biomolecular Systems (e.g., DNA, Proteins) in Cell-Free Systems

In cell-free systems, this compound is expected to interact with biomolecules that possess strong nucleophilic centers. This includes proteins and nucleic acids like DNA.

Interaction with Proteins: As discussed in the context of enzyme inhibition, the primary mode of interaction with proteins is covalent modification. The chloromethyl group is a potent alkylating agent for nucleophilic amino acid side chains. In a cell-free system containing purified proteins, this reaction can be monitored using techniques like mass spectrometry, which can identify the exact amino acid that has been modified by observing the corresponding mass shift.

Interaction with DNA: The nucleophilic bases in DNA (particularly the N7 position of guanine (B1146940) and N3 of adenine) are potential targets for alkylation by this compound. In a cell-free environment, mixing the compound with purified DNA could lead to the formation of DNA adducts. This type of interaction can be investigated using several methods:

Spectroscopy: UV-Vis or fluorescence spectroscopy can detect changes in the DNA spectrum upon binding of the small molecule.

Electrophoresis: Gel electrophoresis can show changes in the mobility of DNA if the compound causes strand breaks or significant structural changes.

Mass Spectrometry: This can be used to identify the specific DNA adducts formed after enzymatic digestion of the modified DNA.

The table below summarizes the potential nucleophilic targets within these biomolecules.

BiomoleculePotential Nucleophilic SiteType of Interaction
ProteinCysteine (-SH)Covalent Alkylation (Thioether bond)
ProteinHistidine (Imidazole N)Covalent Alkylation
ProteinLysine (-NH₂)Covalent Alkylation
DNAGuanine (N7)Covalent Alkylation (DNA Adduct)
DNAAdenine (N3)Covalent Alkylation (DNA Adduct)

These cell-free studies are fundamental for understanding the intrinsic chemical reactivity of this compound and predicting its potential mechanisms of action before any biological context is considered.

Emerging Research Directions and Future Perspectives on 2 Chloromethyl 4 Ethyl 1,3 Oxazole

Integration of 2-(Chloromethyl)-4-ethyl-1,3-oxazole into Flow Chemistry and Automation

The synthesis of heterocyclic compounds is increasingly benefiting from the adoption of continuous flow chemistry and automation. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and the potential for rapid library synthesis.

Research Findings: Flow chemistry has been successfully applied to the synthesis of various substituted oxazoles. For instance, a fully automated, multipurpose mesofluidic flow reactor has been developed for the rapid synthesis of 4,5-disubstituted oxazoles. durham.ac.uk This system uses packed columns of solid-supported reagents to facilitate reaction and purification, enabling the on-demand production of gram quantities of material. durham.ac.uk Another study details an integrated three-step continuous-flow process to produce 2-(azidomethyl)oxazoles from vinyl azides, where the key intermediate, a 2-(bromomethyl)oxazole, is generated and immediately used in the subsequent step. beilstein-journals.org This highlights the potential for handling reactive intermediates safely and efficiently.

The integration of this compound into such systems could streamline its production and subsequent derivatization. The reactive chloromethyl group is an ideal handle for in-line functionalization. A hypothetical automated system could involve the initial flow synthesis of the oxazole (B20620) core, followed by its passage through a reactor coil where it is mixed with a stream of a nucleophile (e.g., an amine, thiol, or alcohol) to displace the chloride, yielding a diverse library of derivatives. Such automated platforms significantly accelerate the drug discovery process by rapidly generating new chemical entities for screening. durham.ac.uk

Table 1: Comparison of Batch vs. Flow Synthesis for Oxazole Derivatives

Feature Traditional Batch Synthesis Continuous Flow Synthesis
Safety Handling of hazardous reagents and intermediates in large quantities can be risky. Small reaction volumes enhance safety, especially for exothermic reactions or when handling toxic intermediates. nih.gov
Reaction Time Often requires several hours to days, including workup and purification. nih.gov Significantly reduced residence times, often in the order of minutes. beilstein-journals.orgmdpi.com
Scalability Scaling up can be complex and may require re-optimization of reaction conditions. Straightforward scaling by running the system for longer durations ("scaling-out"). durham.ac.uk
Process Control Difficult to precisely control temperature, mixing, and reaction time. Superior control over reaction parameters, leading to higher reproducibility and purity. uc.pt

| Derivatization | Sequential, often laborious, synthesis of derivatives. | In-line derivatization allows for rapid library generation in an automated fashion. durham.ac.uknih.gov |

Exploration of Sustainable and Green Chemistry Approaches in its Synthesis and Reactions

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. uniroma1.it These principles are increasingly being applied to the synthesis of heterocyclic compounds like oxazoles. ijpsonline.com

Research Findings: Several green synthetic methods for oxazoles have been reported, moving away from conventional, often harsh, reaction conditions. ijpsonline.comresearchgate.net Microwave-assisted synthesis, for example, has been shown to promote the rapid O,N-acylation-cyclodehydration cascade reaction of oximes and acid chlorides to form 2,4,5-trisubstituted oxazoles, significantly reducing reaction times. nih.gov Other green approaches include the use of ultrasound, ionic liquids, deep-eutectic solvents, and heterogeneous catalysts. ijpsonline.comnih.gov The development of solvent-free reaction conditions or the use of environmentally benign solvents like water or ethanol (B145695) are also key areas of focus. mdpi.com

For the synthesis of this compound, green approaches could be implemented at several stages. The initial formation of the oxazole ring could potentially be achieved using a modified Bredereck or Robinson-Gabriel synthesis under microwave irradiation or using a recyclable catalyst. ijpsonline.com Furthermore, reactions involving the chloromethyl group could be performed using greener solvents and phase-transfer catalysts to minimize organic solvent use. mdpi.com The goal is to develop synthetic routes that are not only efficient but also economically and environmentally sustainable. uniroma1.it

Table 2: Green Chemistry Strategies for Oxazole Synthesis

Green Approach Principle Potential Application to this compound
Microwave-Assisted Synthesis Enhanced reaction rates, reduced reaction times. nih.gov Rapid cyclization to form the oxazole ring. nih.gov
Ultrasonic-Assisted Synthesis Energy efficiency, can promote reactions in heterogeneous systems. mdpi.com Synthesis in aqueous or biphasic media to improve efficiency.
Use of Green Solvents Reduces pollution from volatile organic compounds (VOCs). Employing water, ethanol, or ionic liquids as the reaction medium. ijpsonline.com
Heterogeneous Catalysis Easy separation and recyclability of the catalyst. mdpi.com Using a solid-supported acid or base catalyst for the cyclization step.

| Solvent-Free Reactions | Eliminates solvent waste, simplifies purification. nih.gov | Grinding or milling techniques for solid-state synthesis. nih.gov |

Potential in Supramolecular Chemistry and Self-Assembly (Synthetic Focus)

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The design of molecules that can self-assemble into well-defined, functional nanostructures is a major focus of this field.

Research Findings: Heterocyclic compounds, including oxadiazoles (B1248032) and triazoles, have been shown to act as building blocks for supramolecular structures like organogels and liquid crystals. sciforum.netarabjchem.org The rigid, planar nature of the aromatic core combined with flexible side chains can drive the formation of ordered assemblies. For example, 1,4-diarylated 1,2,3-triazole derivatives with long alkoxy chains have been synthesized and shown to form organogels through the self-assembly of highly ordered nanofibers. arabjchem.org

The structure of this compound provides a versatile scaffold for creating molecules designed for self-assembly. The reactive chloromethyl group can be used to introduce a wide variety of functional units. By reacting it with molecules containing long alkyl chains, hydrogen-bonding motifs (like amides or ureas), or π-rich aromatic systems, new derivatives can be synthesized. These derivatives could be designed to self-assemble in solution or on surfaces, forming structures with potential applications in materials science, such as sensors or drug delivery systems. The interplay between the rigid oxazole core and the introduced flexible or interacting side chains would govern the final supramolecular architecture.

Advanced Spectroscopic Technique Applications in Understanding Reactivity (without presenting basic identification data)

While standard spectroscopic methods like NMR and mass spectrometry are essential for structural confirmation, advanced techniques can provide deeper insights into the reactivity and electronic properties of molecules. The reactivity of oxazoles involves understanding the electrophilicity and nucleophilicity of different positions on the ring. semanticscholar.org

Research Findings: Advanced spectroscopic techniques are crucial for elucidating reaction mechanisms and transient intermediates. For instance, time-resolved fluorescence spectroscopy can be used to study the excited-state dynamics of fluorescent molecules, which is relevant for oxazole derivatives known for their photophysical properties. researchgate.net Ultrafast transient absorption spectroscopy can monitor the formation and decay of short-lived species in photochemical reactions. To understand the non-covalent interactions that drive self-assembly (as discussed in 8.3), techniques like 2D NMR (NOESY) can map spatial proximities between atoms, while variable-temperature NMR can provide thermodynamic data on association processes. For studying reactions on surfaces or in solid-state materials, techniques like X-ray photoelectron spectroscopy (XPS) and sum-frequency generation (SFG) spectroscopy can provide information about molecular orientation and bonding at interfaces. Applying these advanced methods to reactions involving the chloromethyl group of this compound could reveal detailed mechanistic pathways of its substitution reactions or its role in more complex, multi-step syntheses.

Computational Design for Novel Chemical Functions of this compound Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, allowing for the in-silico design and evaluation of new molecules before their synthesis. jcchems.com This approach saves significant time and resources by prioritizing the most promising candidates for laboratory investigation.

Research Findings: Computational methods are widely used to design novel oxazole derivatives with specific biological or material properties. jcchems.comnih.gov For example, molecular docking studies are used to predict the binding affinity of oxazole-containing ligands to protein targets, guiding the design of new potential drugs. jcchems.comrsc.org Quantitative Structure-Activity Relationship (QSAR) models can correlate the structural features of a series of compounds with their observed activity, enabling the prediction of the potency of new derivatives. jcchems.com Density Functional Theory (DFT) calculations can predict molecular geometries, electronic properties, and reaction energetics, providing insights into reactivity and spectral properties.

For this compound, computational design could be a powerful engine for innovation. A virtual library of derivatives could be generated by modeling the reaction of the chloromethyl group with a vast array of nucleophiles. The properties of these virtual derivatives—such as their predicted binding affinity to a specific enzyme, their electronic properties for applications in materials science, or their potential for self-assembly—could then be calculated. This in-silico screening would identify a smaller, more manageable set of high-potential target molecules for synthesis and experimental validation, accelerating the discovery of new functions for this versatile chemical scaffold. rsc.org

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
2-(Azidomethyl)oxazoles
2-(Bromomethyl)oxazole
4,5-Disubstituted oxazoles
2,4,5-Trisubstituted oxazoles
1,4-Diarylated 1,2,3-triazoles
Oxadiazoles
Vinyl azides
Oximes

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(chloromethyl)-4-ethyl-1,3-oxazole, and how do reaction conditions influence yield?

  • Methodological Answer : A standard approach involves chloromethylation of 4-ethyl-1,3-oxazole using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like ZnCl₂. Reaction optimization (e.g., temperature, solvent polarity) is critical: elevated temperatures (80–100°C) in aprotic solvents (e.g., DCM) improve electrophilic substitution at the oxazole's 2-position. Post-reaction purification via recrystallization (water-ethanol mixtures) typically yields 65–75% purity, though side products like di-chlorinated analogs may form if stoichiometry is not tightly controlled .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

  • Methodological Answer : Characterization should combine spectroscopic and chromatographic techniques:

  • NMR : ¹H NMR should show a singlet for the chloromethyl group (δ ~4.8–5.2 ppm) and a triplet for the ethyl group’s methylene (δ ~1.2–1.4 ppm).
  • GC-MS : The molecular ion peak at m/z 161.58 (C₆H₈ClNO⁺) confirms the molecular weight. Fragmentation patterns (e.g., loss of Cl⁻) help validate substituent positions .
  • Elemental Analysis : Deviations >0.3% from theoretical C/H/N values indicate impurities requiring column chromatography (silica gel, ethyl acetate/hexane).

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer : Screen for antimicrobial or enzyme-inhibitory activity using:

  • Microdilution assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µg/mL, with MIC values compared to controls like ampicillin.
  • Enzyme inhibition : Assess inhibition of acetylcholinesterase or cytochrome P450 isoforms via colorimetric assays (e.g., Ellman’s reagent for AChE). IC₅₀ calculations require dose-response curves (triplicate runs) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be integrated into derivatizing this compound for SAR studies?

  • Methodological Answer : Replace the chloromethyl group with boronic ester intermediates to enable coupling with aryl halides. Example protocol:

Convert the chloromethyl group to a boronate via Miyaura borylation (Pd(dppf)Cl₂, B₂Pin₂, KOAc, 80°C).

Couple with substituted bromobenzenes (e.g., 4-bromoanisole) under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).
Monitor regioselectivity via LC-MS; steric hindrance from the ethyl group may bias coupling to para positions .

Q. What strategies mitigate decomposition of this compound during long-term storage?

  • Methodological Answer : The chloromethyl group is prone to hydrolysis. Stabilization methods include:

  • Storage : Under inert gas (Ar) at −20°C in anhydrous DMSO or acetonitrile.
  • Lyophilization : Freeze-dry as a hydrochloride salt to reduce nucleophilic attack.
  • Additives : Include 0.1% w/v BHT (antioxidant) to prevent radical degradation .

Q. How do computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states. Key findings:

  • The chloromethyl group’s LUMO energy (−1.8 eV) favors SN² mechanisms with soft nucleophiles (e.g., thiols).
  • Steric effects from the ethyl group increase activation energy by ~5 kcal/mol compared to unsubstituted analogs, necessitating higher temperatures (80–100°C) for efficient substitution .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

  • Methodological Answer : Common impurities include dechlorinated byproducts (e.g., 4-ethyloxazole) and dimerized species. Resolution requires:

  • HPLC : Use a C18 column (3.5 µm) with gradient elution (0.1% TFA in acetonitrile/water).
  • HRMS : Identify impurities via exact mass matching (e.g., dimer at m/z 323.16, C₁₂H₁₆Cl₂N₂O₂⁺) .
  • SPE Cleanup : Pre-concentrate samples with Strata-X cartridges to remove hydrophilic interferents.

Q. How can in vivo models elucidate the compound’s pharmacokinetics and toxicity profile?

  • Methodological Answer :

  • ADME : Administer 10 mg/kg IV/orally in rodents; collect plasma at intervals for LC-MS/MS analysis (LLOQ: 1 ng/mL). Calculate t₁/₂, Cmax, and AUC.
  • Toxicity : Assess hepatorenal toxicity via histopathology (H&E staining) and serum biomarkers (ALT, creatinine). Compare to structurally related oxazoles showing hepatic steatosis at high doses .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-4-ethyl-1,3-oxazole
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-4-ethyl-1,3-oxazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.